Sodium 3-hydroxybenzoate

Description

Structural and Chemical Framework of Sodium 3-Hydroxybenzoate

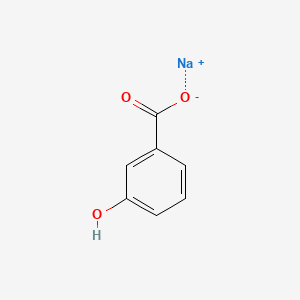

The molecular formula of this compound is C7H5NaO3. nih.gov Its structure consists of a benzene (B151609) ring substituted with a hydroxyl (-OH) group at the third position and a carboxyl group that has formed a salt with a sodium ion. ontosight.aiontosight.ai This arrangement of functional groups is pivotal to its chemical behavior and physical properties.

The synthesis of this compound typically involves the neutralization of 3-hydroxybenzoic acid with a sodium base, such as sodium hydroxide (B78521). ontosight.ai This acid-base reaction results in the formation of the sodium salt and water. ontosight.ai Industrial preparation methods can also involve reacting sulphophthalic acids with an alkali metal hydroxide under high temperature and pressure. google.comgoogle.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H5NaO3 nih.gov |

| Molecular Weight | 160.10 g/mol tcichemicals.com |

| Appearance | White crystalline powder chembk.com |

| Solubility | Readily soluble in water and also soluble in alcohol. chembk.com |

| Melting Point | Approximately 200°C ontosight.ai |

This table is interactive. Click on the headers to sort the data.

The crystal structure of related sodium hydroxybenzoates, such as sodium para-hydroxybenzoate, has been studied to understand the arrangement of molecules in the solid state. psu.edu These studies reveal layered structures with interactions between the sodium ions, carboxylate groups, and hydroxyl groups, as well as van der Waals forces between the phenyl rings. psu.edu While a specific crystal structure for the meta-isomer (this compound) was not found in the immediate search, the principles of bonding and intermolecular forces would be similar.

Overview of Research Trajectories in Benzoate (B1203000) Chemistry

The field of benzoate chemistry is broad, with research extending into various applications and fundamental studies. Benzoic acid and its derivatives, including sodium benzoate, are widely researched for their preservative properties in food and cosmetics due to their antimicrobial and antifungal activities. grandviewresearch.comfortunebusinessinsights.comtheinsightpartners.com

Research into hydroxybenzoic acids and their salts, like this compound, is driven by their biological activities. researchgate.net For instance, 3-hydroxybenzoic acid and its derivatives have been investigated for a range of potential biological effects. researchgate.net The structural diversity of these compounds allows for the synthesis of novel derivatives with potentially enhanced activities. researchgate.net

Furthermore, the chemistry of benzoates is relevant in materials science. For example, they are used in the production of plasticizers and alkyd resins. foodb.ca The study of the crystal structures of benzoate salts contributes to a fundamental understanding of solid-state chemistry and reaction mechanisms, such as the Kolbe-Schmitt reaction. psu.edu

The broader market trends for benzoic acid and its salts indicate a growing demand in various industries, including food and beverages, pharmaceuticals, and cosmetics, which in turn fuels further research and development in this area. grandviewresearch.comtheinsightpartners.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLYOWSQVRAOBL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99-06-9 (Parent) | |

| Record name | Sodium 3-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007720196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00227952 | |

| Record name | Sodium 3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7720-19-6, 22207-58-5 | |

| Record name | Sodium 3-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007720196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-hydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-hydroxy-, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 3-HYDROXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XP2621077 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Sodium 3 Hydroxybenzoate and Precursors

Synthetic Routes to 3-Hydroxybenzoic Acid: Foundational Processes

The synthesis of 3-hydroxybenzoic acid is a critical first step, achievable through several established chemical pathways. These foundational processes provide the necessary precursor for producing Sodium 3-hydroxybenzoate and other valuable compounds.

Hydrolysis of Sulfophthalic Acids in Alkali Media

A notable method for preparing 3-hydroxybenzoic acid involves the reaction of sulfophthalic acid with an alkali metal hydroxide (B78521). google.comjustia.com This process is typically conducted under high-temperature and high-pressure conditions. Specifically, sulfophthalic acid or its salts are reacted with an alkali metal hydroxide solution, such as sodium hydroxide, at temperatures ranging from 200°C to 300°C and pressures between 10 and 30 bars. google.com A preferred approach uses a mixture of 3-sulfophthalic acid and 4-sulfophthalic acid, which is introduced into an aqueous solution of sodium hydroxide within a nickel autoclave. google.com The reaction is generally carried out for 8 to 15 hours to yield the alkali metal salt of 3-hydroxybenzoic acid, which can then be converted to the free acid. google.comgoogle.com This method is valued for producing high yields of 3-hydroxybenzoic acid that is free from significant by-products. google.com

Reduction of m-Hydroxybenzoic Acid with Sodium Amalgam

The reduction of a benzoic acid derivative using sodium amalgam in a weak acid solution is a documented synthetic procedure. researchgate.netorgsyn.org However, research indicates that the reduction of m-hydroxybenzoic acid via this specific method yields m-hydroxybenzaldehyde, not 3-hydroxybenzoic acid itself. researchgate.netorgsyn.org This process effectively reduces the carboxylic acid group to an aldehyde.

Table 1: Overview of Synthetic Routes for 3-Hydroxybenzoic Acid

| Method | Precursor(s) | Reagents & Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Alkali Hydrolysis | Sulfophthalic acid or its salt | Alkali metal hydroxide (e.g., NaOH), 200-300°C, 10-30 bars pressure | 3-Hydroxybenzoic acid alkali metal salt | google.com, justia.com |

| Alkali Fusion | 3-Sulfobenzoic acid | Alkali fusion at 210-220°C | 3-Hydroxybenzoic acid | wikipedia.org, hmdb.ca |

Salt Formation of 3-Hydroxybenzoic Acid to Yield this compound

The synthesis of this compound is a direct and straightforward chemical reaction. ontosight.ai The process involves the neutralization of the carboxylic acid group of 3-hydroxybenzoic acid with sodium hydroxide (NaOH). ontosight.ai This acid-base reaction results in the formation of the monosodium salt of 3-hydroxybenzoic acid and water. ontosight.ai The resulting compound, this compound, is characterized by the molecular formula C₇H₅NaO₃. ontosight.ai

Derivatization Strategies of 3-Hydroxybenzoic Acid

3-Hydroxybenzoic acid serves as a versatile starting material for the synthesis of a wide array of derivatives. These strategies focus on modifying the molecule's functional groups to create novel compounds, such as esters, hybrids, and acyl chlorides, for further reactions.

Synthesis of Novel Ester and Hybrid Derivatives

The derivatization of 3-hydroxybenzoic acid into esters and more complex hybrid molecules is a key strategy for developing new chemical entities. ijsrst.comrasayanjournal.co.in

Ester Synthesis: A common method for creating simple esters is through the esterification of 3-hydroxybenzoic acid with an alcohol, such as methanol (B129727), in the presence of a strong acid catalyst like concentrated sulfuric acid (H₂SO₄). rasayanjournal.co.innih.gov This reaction yields the corresponding methyl ester, 3-hydroxy methyl benzoate (B1203000). rasayanjournal.co.in

Hybrid Derivative Synthesis: More complex "hybrid" derivatives can be formed by combining different molecular fragments. rasayanjournal.co.in One such approach involves a condensation reaction using coupling agents. For example, a 3-alkoxy benzoic acid can be condensed with 3-hydroxy methyl benzoate. rasayanjournal.co.in This reaction is facilitated by the use of N,N'-Dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-Dimethylaminopyridine (DMAP) as a catalyst, yielding a novel hybrid derivative with an ester linkage. ijsrst.comrasayanjournal.co.in

Preparation of Acyl Chlorides for Subsequent Derivatization

To facilitate further derivatization, particularly for creating esters and amides, 3-hydroxybenzoic acid is often converted into its more reactive acyl chloride form, 3-hydroxybenzoyl chloride. smolecule.com

The most prevalent method for this transformation is the reaction of 3-hydroxybenzoic acid with a chlorinating agent. smolecule.com Thionyl chloride (SOCl₂) is commonly used for this purpose, often under reflux conditions. smolecule.comprepchem.com The reaction can be performed in a solvent like toluene (B28343) with a catalytic amount of N,N-dimethylformamide (DMF). google.comchemicalbook.com Alternatively, oxalyl chloride can be employed as the chlorinating agent. smolecule.comd-nb.info This conversion of the carboxylic acid to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it a highly reactive intermediate for subsequent acylation reactions with nucleophiles like alcohols and amines. smolecule.com

Table 2: Summary of Derivatization Strategies for 3-Hydroxybenzoic Acid

| Strategy | Reagents & Conditions | Product | Purpose / Finding | Reference(s) |

|---|---|---|---|---|

| Esterification | Alcohol (e.g., MeOH), Conc. H₂SO₄, Reflux | 3-Hydroxy methyl benzoate | Creation of simple ester derivatives. | rasayanjournal.co.in, nih.gov |

| Hybridization | 3-Alkoxy benzoic acid, 3-Hydroxy methyl benzoate, DCC, DMAP, Dichloromethane | Hybrid ester derivative | Combinatorial synthesis of complex molecules. | ijsrst.com, rasayanjournal.co.in |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride, often with a catalyst (e.g., DMF) | 3-Hydroxybenzoyl chloride | Creates a highly reactive intermediate for further synthesis of esters and amides. | smolecule.com, d-nb.info, google.com |

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For sodium 3-hydroxybenzoate, various chromatographic methods are employed for both qualitative and quantitative purposes.

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for the determination of sodium benzoate (B1203000) and its derivatives in various matrices. nih.govnjlabs.com The method is valued for its precision, sensitivity, and versatility. njlabs.com A common approach involves reversed-phase chromatography, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. nih.govnjlabs.com

Separation is typically achieved using an isocratic mobile phase consisting of a buffer (such as sodium acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). myfoodresearch.comscispace.com The pH of the mobile phase is often adjusted to ensure the analyte is in a suitable ionic form for optimal separation. myfoodresearch.com Detection is commonly performed using a UV detector, as the benzene (B151609) ring in the hydroxybenzoate structure strongly absorbs UV light. nih.govscispace.com For sodium benzoate, detection wavelengths are frequently set around 225 nm or 254 nm. nih.govscispace.com Quantitative analysis is carried out by creating a calibration curve from standard solutions of known concentrations and comparing the peak area of the analyte in the sample to this curve. myfoodresearch.com HPLC methods can be validated to ensure they meet standards for linearity, precision, accuracy, and robustness. njlabs.comscispace.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | nih.govscispace.com |

| Mobile Phase | Acetonitrile / Ammonium (B1175870) Acetate Buffer | nih.gov |

| Flow Rate | 0.8 - 1.0 mL/min | myfoodresearch.comscispace.com |

| Detection | UV Spectrophotometry (225-254 nm) | nih.govscispace.com |

| Injection Volume | 10 - 20 µL | myfoodresearch.comacgpubs.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the highly sensitive and specific detection capabilities of mass spectrometry. rsc.org This tandem technique is exceptionally powerful for both identifying and quantifying compounds like this compound, even at trace levels in complex mixtures. rsc.org

After chromatographic separation, the analyte is ionized and its mass-to-charge ratio is measured by the mass spectrometer. This provides structural information and a high degree of certainty in compound identification. LC-MS/MS, a further extension of the technique, offers even greater specificity and can achieve lower detection limits. nih.gov Studies comparing HPLC-UV and LC-MS/MS for the analysis of benzoates have shown that LC-MS/MS methods can yield significantly lower measurement uncertainty. nih.gov For instance, one study reported uncertainty values for sodium benzoate of 0.199 mg/L by HPLC, which improved to 0.072 mg/L by LC-MS/MS. nih.gov The high accuracy and sensitivity of LC-MS make it a preferred method for regulatory and research applications. researchgate.net

Gas Chromatography (GC): Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another effective technique for analyzing preservatives. gcms.cz For a non-volatile salt like this compound, analysis typically requires conversion to its more volatile parent acid (3-hydroxybenzoic acid) and often subsequent derivatization. nih.gov For example, trimethylsilyl (B98337) (TMS) derivatization can be used to make the hydroxyl and carboxylic acid groups more amenable to GC analysis. nih.gov GC-MS provides excellent separation and definitive identification based on the mass spectrum of the analyte. gcms.cz

Ion Mobility-based Separation: Ion Mobility Spectrometry (IMS) is a gas-phase technique that separates ions based on their size, shape, and charge. researchgate.net When coupled with mass spectrometry, it provides an additional dimension of separation, which is particularly useful for distinguishing between isomers. researchgate.netchromatographyonline.com Molecular dynamics simulations have been used to investigate the behavior of hydroxybenzoate isomers in aqueous solutions. rsc.org These studies show that the mobility of the isomers decreases in the order of ortho > meta > para. rsc.org This difference is attributed to variations in hydration, as the para isomer forms the most hydrogen bonds with water, making it the least mobile. rsc.org At higher concentrations, the tendency of the isomers to form clusters also influences their mobility, with the meta- and para-isomers forming larger clusters than the ortho-isomer. rsc.org

| Isomer | Relative Mobility Ranking | Primary Reason | Reference |

|---|---|---|---|

| ortho-hydroxybenzoate | 1 (Most Mobile) | Forms the fewest hydrogen bonds with water | rsc.org |

| meta-hydroxybenzoate | 2 | Intermediate hydrogen bonding with water | rsc.org |

| para-hydroxybenzoate | 3 (Least Mobile) | Forms the most hydrogen bonds with water | rsc.org |

Spectroscopic Methods

Spectroscopic methods analyze the interaction of matter with electromagnetic radiation. These techniques are invaluable for structural elucidation, identification, and quantification of chemical compounds like this compound.

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for quantifying compounds that absorb light in the UV-Vis range. eijas.comquora.com this compound, due to its aromatic ring, exhibits strong absorbance in the UV region. The maximum wavelength of absorption (λmax) for sodium benzoate is typically observed around 221-225 nm. eijas.commt.com

The concentration of a solution can be determined by measuring its absorbance and applying the Beer-Lambert law, using a calibration curve prepared from standards. quora.comwisdomlib.org This technique is routinely used for quantitative analysis in various samples. eijas.comresearchgate.net Furthermore, UV-Vis spectrophotometry is an effective tool for monitoring the progress of chemical reactions. nih.gov If the concentration of this compound changes during a reaction, the corresponding change in absorbance at its λmax can be tracked over time to determine reaction kinetics. nih.gov

Terahertz (THz) Spectroscopy: Terahertz (THz) time-domain spectroscopy (THz-TDS) is a powerful technique for probing low-frequency molecular vibrations, such as intermolecular hydrogen bonds, which are characteristic of a substance's crystalline structure. x-mol.net This makes it particularly effective for differentiating between isomers. Studies have measured the absorption spectra of 2-, 3-, and 4-hydroxybenzoic acid in the THz range (e.g., 0.3-2.0 THz). x-mol.netnih.gov The results show that the three isomers have significantly different and distinct characteristic absorption peaks, allowing for their unambiguous identification. x-mol.netnih.govresearchgate.net Theoretical calculations using density functional theory (DFT) are often employed to simulate the THz spectra and assign the observed absorption peaks to specific vibrational modes, providing a deeper understanding of the molecular and intermolecular dynamics. x-mol.netresearchgate.net

Raman Vibrational Spectroscopy: Raman spectroscopy provides detailed information about the vibrational modes within a molecule, creating a unique spectral fingerprint. scielo.br This technique has been successfully used to distinguish among the positional isomers of hydroxybenzoic acid. scielo.brresearchgate.net Experimental studies have recorded the Raman spectra of ortho-, meta-, and para-hydroxybenzoic acid, revealing significant differences in the peak frequencies for each isomer. scielo.brplu.mx For example, distinct peaks corresponding to various bond stretching, bending, and torsional modes act as definitive markers for each structure. scielo.br As with THz spectroscopy, DFT calculations are used to simulate the vibrational spectra and analyze the potential energy distribution (PED), which helps in assigning the specific atomic motions that correspond to each Raman peak. scielo.brresearchgate.net

| Vibrational Mode Type | Description | Significance | Reference |

|---|---|---|---|

| In-plane bond angle bending | Changes in the angles between bonds within the molecular plane | Contributes to the unique spectral fingerprint of each isomer | scielo.br |

| Dihedral angle torsion | Twisting motion around the bonds | Sensitive to the overall molecular conformation | scielo.br |

| Bond stretch | Changes in the length of a specific bond (e.g., C-C, C-O) | Characteristic frequencies depend on the atoms and bond strength | scielo.br |

Electrophoretic Techniques (e.g., SDS-PAGE for Protein Characterization)

Electrophoretic techniques are pivotal in the analysis of this compound and its related biochemical systems. Capillary Zone Electrophoresis (CZE) has been effectively utilized to separate isomers of hydroxybenzoic acid, including the meta-isomer (3-hydroxybenzoic acid). nih.gov One investigative approach employed cetyltrimethylammonium bromide (CTAB) as a reagent to reverse the electroosmotic flow, enabling the successful separation of ortho-, meta-, and para-hydroxybenzoic acid. nih.gov The study highlighted the influence of buffer solution pH and the concentration of methanol on the separation efficiency, peak shape, and the elution order of the isomers. nih.gov Nonaqueous capillary electrophoresis (NACE) has also been developed for the simultaneous determination of hydroxybenzoic acids and their derivatives, demonstrating good resolution and high sensitivity. nih.gov

In the context of protein characterization, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is an indispensable tool for studying enzymes that interact with 3-hydroxybenzoate. For instance, in the purification and characterization of 3-hydroxybenzoate 6-hydroxylase (3HB6H) from a halophilic Martelella species, SDS-PAGE was used to determine the molecular weight of the purified enzyme. The analysis revealed an overexpressed protein band corresponding to approximately 46 kDa, which was identified as the 3HB6H enzyme. nih.gov This technique is fundamental for verifying the purity and determining the subunit molecular mass of enzymes involved in the metabolic pathways of 3-hydroxybenzoate.

Enzymatic Assays for Activity Measurement (e.g., Oxygen Electrode Systems)

The functional activity of enzymes that metabolize 3-hydroxybenzoate is quantified using specific enzymatic assays. These assays are crucial for determining kinetic parameters and understanding the enzyme's catalytic mechanism.

3-Hydroxybenzoate 6-hydroxylase (3HB6H): This NADH-dependent flavoprotein catalyzes the para-hydroxylation of 3-hydroxybenzoate to produce gentisate (2,5-dihydroxybenzoate). nih.govwikipedia.org The activity of this enzyme is commonly measured by monitoring the oxidation of NADH, which is a co-substrate in the reaction. This is achieved spectrophotometrically by observing the decrease in absorbance at 360 nm or 340 nm. nih.govtoyobousa.com

A typical reaction mixture for a 3HB6H assay contains:

Phosphate buffer (e.g., 50 mM, pH 8.0)

3-hydroxybenzoate (substrate)

NADH (co-substrate)

The enzyme extract nih.gov

The reaction is initiated by the addition of the enzyme, and the change in absorbance is recorded over a specific time period at a controlled temperature (e.g., 30°C or 37°C). nih.govtoyobousa.com From this data, kinetic parameters such as the Michaelis constant (Km) and the catalytic constant (kcat) can be determined using Lineweaver-Burk plots. For 3HB6H from Martelella sp. AD-3, the Km value for 3-hydroxybenzoate was determined to be 104.1 ± 18.2 μM when NADH concentration was 400 μM. nih.gov

3-Hydroxybenzoate:coenzyme A ligase: This enzyme is involved in xanthone (B1684191) biosynthesis and activates 3-hydroxybenzoic acid by ligating it to coenzyme A. nih.gov Studies on this enzyme from cultured cells of Centaurium erythraea have shown that it exhibits high substrate specificity for 3-hydroxybenzoic acid and has no affinity for cinnamic acids. nih.gov The characterization of this ligase involved separating it from other enzymes, like 4-coumarate:CoA ligase, through methods such as ammonium sulphate precipitation and hydrophobic interaction chromatography. nih.gov Assays for this enzyme would typically measure the formation of the 3-hydroxybenzoyl-CoA product, often using chromatographic techniques like HPLC.

| Enzyme | Substrate(s) | Product(s) | Assay Principle | Wavelength | Reference |

| 3-Hydroxybenzoate 6-hydroxylase | 3-hydroxybenzoate, NADH, O₂ | 2,5-dihydroxybenzoate, NAD⁺, H₂O | Spectrophotometric monitoring of NADH oxidation | 360 nm | nih.gov |

| 3-Hydroxybenzoate:coenzyme A ligase | 3-hydroxybenzoic acid, ATP, Coenzyme A | 3-hydroxybenzoyl-CoA, AMP, PPi | Chromatographic measurement of product formation | N/A | nih.gov |

Computational Approaches: Molecular Dynamics Simulations for Solution Behavior and Clustering

Molecular dynamics (MD) simulations provide atomic-level insights into the behavior of this compound in aqueous solutions, explaining macroscopic properties like ion mobility and the tendency to form clusters. rsc.orgrsc.org Systematic investigations have been conducted on the aqueous solutions of hydroxybenzoate (HB) isomers, including the meta-isomer (3-hydroxybenzoate), to understand how the relative position of the hydroxyl and carboxyl groups affects their properties. rsc.orgrsc.org

These simulations were performed at a constant temperature (298.15 K) for different concentrations using distinct water models (SPC and SPC/E) to ensure the robustness of the findings. rsc.orgrsc.org Key findings from these computational studies include:

Mobility and Hydrogen Bonding: The self-diffusion coefficients calculated from the simulations ranked the isomers in the order of ortho > meta > para, which is in excellent agreement with experimental data. rsc.orgrsc.org This difference in mobility is attributed to the extent of hydrogen bonding with surrounding water molecules. At lower concentrations, where cluster formation is minimal, the 3-hydroxybenzoate anion forms an intermediate number of hydrogen bonds with water compared to the ortho and para isomers, thus determining its mobility. rsc.orgrsc.org

Cluster Formation: At higher concentrations, the tendency of 3-hydroxybenzoate anions to self-associate and form clusters becomes a significant factor influencing solution behavior. rsc.org MD simulations revealed that the 3-hydroxybenzoate (m-HB) isomer tends to form clusters of approximately five anions. rsc.org This is in contrast to the ortho isomer, which predominantly forms dimers, and the para isomer, which can form much larger clusters of ten or more anions in either ring or chain conformations. rsc.org The ability of the hydroxybenzoate anion to act as both a hydrogen bond donor and acceptor facilitates the formation of these intermolecular hydrogen bonds between the anions themselves. rsc.org

These computational studies effectively demonstrate that small changes in the molecular structure, such as the position of the hydroxyl group, lead to significant differences in intermolecular interactions, hydration, and self-organization in solution. rsc.org

| Parameter | Value/Model | Description | Reference |

| Simulation Software | LAMMPS | Large-scale Atomic/Molecular Massively Parallel Simulator | rsc.org |

| Temperature | 298.15 K | Standard ambient temperature for the simulation | rsc.orgrsc.org |

| Water Models | SPC, SPC/E | Simple Point Charge and Extended Simple Point Charge water models were used to test the dependence of results on the water model. | rsc.orgrsc.org |

| Calculated Property | Self-diffusion coefficient | Used to determine the mobility of the hydroxybenzoate isomers in solution. | rsc.orgrsc.org |

| Key Finding (m-HB) | Cluster Formation | At higher concentrations, 3-hydroxybenzoate (m-HB) forms clusters with an average size of around 5 anions. | rsc.org |

Environmental Fate and Bioremediation Potential

Biodegradation Pathways in Natural Environments

Microorganisms in diverse environments, from soil to activated sludge, can metabolize 3-hydroxybenzoate under both aerobic and anaerobic conditions. The specific pathways employed depend on the organism and the availability of oxygen.

Aerobic Degradation:

Under aerobic conditions, the primary route for 3-hydroxybenzoate breakdown involves initial hydroxylation of the aromatic ring, followed by ring cleavage. Studies on bacteria from the genus Bacillus have shown a common pathway where 3-hydroxybenzoate is first hydroxylated to form 2,5-dihydroxybenzoate, also known as gentisate. mdpi.comnih.gov This reaction is catalyzed by a 3-hydroxybenzoate 6-hydroxylase. nih.gov The gentisate intermediate then undergoes oxidative ring cleavage by the enzyme gentisate 1,2-dioxygenase, yielding maleylpyruvate (B1239739). mdpi.comnih.gov Subsequently, maleylpyruvate is hydrolyzed to pyruvate (B1213749) and maleic acid, which are funneled into central metabolic pathways. mdpi.comnih.gov

Anaerobic Degradation:

In the absence of oxygen, a different set of strategies is used. A common initial step in anaerobic degradation by nitrate-reducing bacteria, such as Thauera aromatica and other Pseudomonadaceae, is the activation of the molecule by attaching Coenzyme A (CoA). nih.gov This reaction, which requires ATP, forms 3-hydroxybenzoyl-CoA and is catalyzed by 3-hydroxybenzoate-CoA ligase. nih.govnih.gov Following this activation, the pathway can proceed via reductive dehydroxylation, where the hydroxyl group is removed to form benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. nih.gov

Fermentative degradation has also been observed. For instance, the strictly anaerobic bacterium Sporotomaculum hydroxybenzoicum, isolated from termite hindguts, can ferment 3-hydroxybenzoate to butyrate, acetate, and carbon dioxide, with benzoate (B1203000) detected as a transient intermediate. nih.gov

The following table summarizes key aspects of the microbial degradation of 3-hydroxybenzoate.

| Condition | Microorganism (Example) | Initial Step | Key Enzyme(s) | Key Intermediate(s) |

| Aerobic | Bacillus brevis, Bacillus sphaericus | Hydroxylation | 3-hydroxybenzoate 6-hydroxylase; Gentisate 1,2-dioxygenase | 2,5-dihydroxybenzoate (Gentisate); Maleylpyruvate |

| Anaerobic (Denitrifying) | Thauera aromatica; Strain Asl-3 (Pseudomonadaceae) | CoA Ligation | 3-hydroxybenzoate-CoA ligase; Benzoyl-CoA reductase | 3-hydroxybenzoyl-CoA; Benzoyl-CoA |

| Anaerobic (Fermentative) | Sporotomaculum hydroxybenzoicum | Reductive Dehydroxylation (presumed) | Not fully elucidated | Benzoate |

Environmental Distribution and Persistence

Direct data on the environmental distribution and persistence of sodium 3-hydroxybenzoate are limited. However, its chemical properties and rapid biodegradation suggest a transient existence in most environments. As a monohydroxybenzoate, it is a known bacterial and plant metabolite. nih.gov

Its isomers and related compounds, such as 4-hydroxybenzoic acid and its paraben esters, are detected in wastewater influent, effluent, and surface waters, indicating that pathways for entry into the aquatic environment exist. abzums.ac.irnih.gov The presence of 3-hydroxybenzoate can be attributed to its use in some industrial applications and, more significantly, its formation as a common metabolic intermediate during the biodegradation of natural polymers like lignin (B12514952) and various pollutants, including xylenols and cresols. nih.gov

The persistence of this compound in the environment is expected to be low. Numerous studies have demonstrated that a wide variety of microorganisms can readily use it as a sole carbon source. mdpi.comnih.gov Research has shown that aerobic, spore-forming bacteria capable of degrading 3-hydroxybenzoate are abundant in soil, with populations estimated between 10,000 and 1,000,000 per gram of dry soil. nih.gov This widespread microbial capability ensures its rapid removal. While a specific environmental half-life has not been determined, related compounds are considered "readily biodegradable" under standard testing guidelines, which implies low persistence. europa.eu Its mobility in soil is predicted to be high due to its water solubility and anionic nature at typical environmental pH, which limits sorption to soil organic matter. chemsafetypro.comnih.gov

Potential for Bioremediation Applications (e.g., Degradation of Aromatic Hydrocarbons)

The rapid and diverse microbial degradation pathways for 3-hydroxybenzoate underscore its potential utility in bioremediation. Its role as a central intermediate in the catabolism of numerous aromatic compounds makes the microorganisms that degrade it valuable for cleaning up contaminated sites. mdpi.comnih.gov

Bioremediation strategies can leverage the metabolic capabilities of bacteria that degrade 3-hydroxybenzoate. For example, environments contaminated with complex aromatic hydrocarbons, such as those from petroleum spills or industrial waste, often contain microbial communities that break these complex molecules down into simpler intermediates, including hydroxybenzoates. nih.gov The presence and activity of bacteria that can efficiently metabolize 3-hydroxybenzoate are crucial for the complete mineralization of these pollutants to carbon dioxide and water.

The isolation of specific bacterial strains, such as Bacillus or Thauera species, that show high efficiency in degrading 3-hydroxybenzoate could be applied in bioaugmentation approaches. mdpi.comnih.gov In this process, a contaminated site is inoculated with these specialized microorganisms to enhance the rate of pollutant removal. Furthermore, understanding the genetic and enzymatic basis of the degradation pathways allows for the monitoring of bioremediation processes through molecular tools that can track the expression of key genes, such as those for CoA ligases or dioxygenases.

Applications in Advanced Materials and Catalysis Research

Polymer Chemistry: Precursor in Polyester and Plasticizer Synthesis

The bifunctional nature of 3-hydroxybenzoic acid, from which sodium 3-hydroxybenzoate is derived, makes it a valuable monomer in the synthesis of polymers. It is utilized as an intermediate in the production of various resins and polymers. chemicalbook.comnih.gov

In polyester synthesis , hydroxybenzoic acids are key components. For instance, linear polyesters with alternating meta and para linkages can be synthesized using a meta-type monomer derived from 3-hydroxybenzoic acid and a para-type monomer. google.com The sodium salt, this compound, can be employed in reactions like the Schotten-Baumann method to form the necessary ester precursors for polycondensation. google.com These resulting aromatic polyesters, or copolyesters, are noted for their high thermal stability. nih.gov

Furthermore, 3-hydroxybenzoic acid and its simple esters serve as crucial intermediates in the creation of plasticizers . chemicalbook.comtargetmol.com Plasticizers are additives that increase the plasticity or fluidity of a material, and the derivatives of 3-hydroxybenzoic acid are used in adhesive formulations and other polymer applications to achieve desired flexibility and processing properties. targetmol.com

Catalytic Role and Ligand Applications

While not a catalyst itself, this compound plays a significant role as a substrate and ligand in catalytic, particularly enzymatic, reactions. Its structure allows it to bind specifically to the active sites of enzymes, facilitating catalytic transformations.

A primary example is its role in the action of 3-hydroxybenzoate 6-hydroxylase (3HB6H) , a flavoprotein monooxygenase found in soil microorganisms. This enzyme catalyzes the para-hydroxylation of 3-hydroxybenzoate to produce 2,5-dihydroxybenzoate. Structural studies have revealed that the 3-hydroxybenzoate molecule binds within the enzyme's active site, interacting with specific amino acid residues. This precise binding orients the substrate correctly for the regioselective hydroxylation reaction to occur, highlighting its function as a critical ligand for enzymatic catalysis.

Reagent in Analytical Chemistry (e.g., Metal Ion Detection)

In analytical chemistry, the structure of this compound is advantageous for the detection and separation of metal ions. The presence of both a carboxylate and a hydroxyl group allows the molecule to act as a chelating agent, forming complexes with various metal ions.

This chelating ability is particularly useful for the extraction and detection of heavy metal ions from aqueous solutions. nih.gov The functional groups can bind to metal ions, and by incorporating the hydroxybenzoate moiety into more complex systems like ionic liquids, researchers can design highly selective methods for capturing specific metals. This principle is applied in developing sensors and extraction techniques for environmental monitoring and analysis. mdpi.com

Studies on Ion Mobility and Surfactant Self-Organization

The physical properties of the 3-hydroxybenzoate anion in solution have been the subject of detailed research, particularly concerning its ion mobility and its influence on the behavior of surfactants.

Ion Mobility: Molecular dynamics simulations have shown that the mobility of hydroxybenzoate anions in aqueous solutions is highly dependent on the relative positions (ortho, meta, or para) of the hydroxyl and carboxyl groups. rsc.orgrsc.org The mobility of the isomers decreases in the order: ortho > meta > para. rsc.org This trend is attributed to differences in hydration and the extent of hydrogen bonding with water molecules; the para-isomer forms the most hydrogen bonds with water and is therefore the least mobile. rsc.org At higher concentrations, the 3-hydroxybenzoate (meta) anion tends to form clusters of around five units, which also influences its transport properties. rsc.org

| Isomer | Low Concentration (0.055 M) | High Concentration (0.46 M) |

|---|---|---|

| ortho-hydroxybenzoate (o-HB) | 8.1 | 6.4 |

| meta-hydroxybenzoate (m-HB) | 7.7 | 6.2 |

| para-hydroxybenzoate (p-HB) | 7.4 | 5.9 |

Surfactant Self-Organization: Research has demonstrated that the isomeric position of the functional groups on the hydroxybenzoate anion crucially influences the self-organization of cationic surfactants. rsc.orgrsc.org The way these anions interact with surfactant molecules can affect the formation and structure of micelles and other aggregates. The specific interactions between the 3-hydroxybenzoate anion and the surfactant headgroups can alter properties like the critical micelle concentration (CMC) and the morphology of the resulting aggregates. pku.edu.cn This makes this compound a subject of interest in studies on the fundamental forces governing molecular self-assembly in surfactant systems.

Toxicological Profiles and Safety Assessment Research

In Vitro Mutagenicity and Genotoxicity Studies

The evaluation of a chemical's potential to induce genetic mutations or chromosomal damage is a critical component of its safety assessment. However, specific data on the mutagenicity and genotoxicity of Sodium 3-hydroxybenzoate and its corresponding acid form, 3-hydroxybenzoic acid, are limited in publicly available literature.

Safety Data Sheets (SDS) for 3-hydroxybenzoic acid consistently report that there is "no data available" for germ cell mutagenicity. chemicalbook.comnih.gov This indicates a lack of studies conducted or accessible for standard assays like the Ames bacterial reverse mutation test or in vitro chromosomal aberration tests. The Ames test is a widely used method that utilizes bacteria to test whether a chemical can cause mutations in the DNA. genetics-gsa.orgwikipedia.org

| Test | Test System | Result |

|---|---|---|

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium, E. coli | No data available |

| In Vitro Mammalian Chromosomal Aberration Test | Mammalian Cell Lines (e.g., CHL) | No data available |

| Germ Cell Mutagenicity | Not specified | No data available chemicalbook.comnih.gov |

Aquatic Ecotoxicity Research

The potential for a substance to harm aquatic ecosystems is evaluated through ecotoxicity research on representative organisms from different trophic levels, such as algae, crustaceans, and fish. For 3-hydroxybenzoic acid, the sodium salt of which is the subject of this article, available data is sparse.

In contrast, the related isomer 4-hydroxybenzoic acid has undergone more extensive testing. Studies on this compound show relatively low toxicity to aquatic organisms, with EC50 and LC50 (lethal concentration for 50% of a population) values for algae, daphnids, and fish generally being above 32 mg/L. oecd.org For example, the 48-hour EC50 for immobilization in Daphnia magna was found to be greater than 100 mg/L, and the 96-hour LC50 for the fish Oryzias latipes was 92.8 mg/L. oecd.org

| Organism | Endpoint | Duration | Value (mg/L) | Source |

|---|---|---|---|---|

| Crustacea | EC50 | 48 hours | 1550 | apolloscientific.co.uk |

| Algae or other aquatic plants | EC50(ECx) | 288 hours | >10.1 | apolloscientific.co.uk |

| Fish | LC50 | Not specified | No data available | echemi.com |

Mechanistic Investigations of Adverse Effects (e.g., Skin/Eye Irritation, Gastrointestinal Disturbances)

Based on hazard classifications, 3-hydroxybenzoic acid is recognized as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335). echemi.comlobachemie.comlobachemie.com It is also classified as harmful if swallowed (H302). echemi.comlobachemie.com

Upon contact, the compound can cause irritation to the skin and severe irritation to the eyes, which may result in corneal injury. lobachemie.comcoleparmer.com Inhalation of dust may lead to respiratory tract irritation. lobachemie.comcoleparmer.com Ingestion is considered harmful, and consumption of large amounts may lead to irritation of the digestive tract and potential systemic effects. coleparmer.com These effects can include nausea, stomach pain, rapid breathing, sweating, convulsions, coma, and cardiovascular collapse. coleparmer.com

While these adverse effects are documented, detailed mechanistic studies explaining the specific biochemical or cellular pathways through which this compound induces these irritations and disturbances are not well-described in the available scientific literature. The observed irritation is likely related to the acidic nature and chemical properties of the hydroxybenzoic acid structure, but specific interactions with cellular membranes, proteins, or signaling pathways that lead to the inflammatory and toxic responses have not been fully elucidated.

Assessment of Environmental Hazard and Persistence (e.g., PBT/vPvB assessment)

An assessment of whether a substance is Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB) is crucial for understanding its long-term environmental risk. researchgate.netresearchgate.net A formal, comprehensive PBT/vPvB assessment for this compound or 3-hydroxybenzoic acid is not available in the reviewed sources. Safety data sheets for 3-hydroxybenzoic acid typically state "no data available" for persistence, degradability, and bioaccumulative potential. echemi.com

Despite the lack of formal studies, there is evidence to suggest that 3-hydroxybenzoic acid is biodegradable. Research has identified metabolic pathways, such as ortho- and meta-cleavage, used by bacteria to degrade 3-hydroxybenzoic acid. researchgate.net Furthermore, it is known that certain Pseudomonas species can form 3-hydroxybenzoic acid through the metabolism of 3-chlorobenzoic acid, indicating its involvement in microbial metabolic processes. wikipedia.org

For comparison, the isomer 4-hydroxybenzoic acid is classified as readily biodegradable, showing 100% degradation in 28 days in an OECD 301C test. oecd.org It also has a low potential for bioaccumulation, with a measured log partition coefficient (Log Pow) of 1.37. oecd.org Substances with these characteristics are generally not considered to be persistent or bioaccumulative. While this suggests that 3-hydroxybenzoic acid may also have a low environmental persistence, definitive data for the 3-hydroxy isomer is required for a proper assessment.

| Parameter | Finding | Note |

|---|---|---|

| Persistence | No data available | Evidence from microbial studies suggests it is biodegradable. researchgate.net |

| Bioaccumulation | No data available | - |

| Toxicity (Aquatic) | Data is limited | An EC50 of 1550 mg/L for crustaceans has been reported. apolloscientific.co.uk |

Q & A

Q. How can researchers design controlled studies to assess this compound’s role in co-crystal engineering?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.